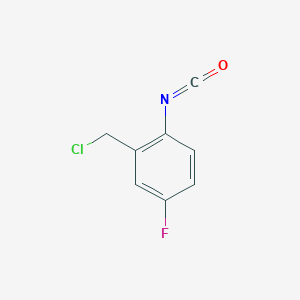
2-Chloromethyl-4-fluoro-phenylisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloromethyl-4-fluoro-phenylisocyanate is an organic compound with the molecular formula C8H6ClFNO It is a derivative of phenylisocyanate, where the phenyl ring is substituted with a chloromethyl group at the second position and a fluorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-4-fluoro-phenylisocyanate typically involves the following steps:
Starting Material: The synthesis begins with 2-chloromethyl-4-fluoroaniline.
Formation of Isocyanate: The aniline derivative is treated with phosgene (COCl2) under controlled conditions to form the corresponding isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and at low temperatures to prevent decomposition.
Purification: The crude product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling of Phosgene: Due to the hazardous nature of phosgene, its handling requires specialized equipment and safety protocols.
Continuous Flow Reactors: These reactors allow for better control of reaction conditions and improved safety.
Automated Purification Systems: Industrial processes often use automated systems for purification to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-4-fluoro-phenylisocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and thiocarbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Base catalysts such as triethylamine or acid catalysts like hydrochloric acid.
Major Products
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Scientific Research Applications
2-Chloromethyl-4-fluoro-phenylisocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form stable compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-4-fluoro-phenylisocyanate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. The molecular targets include amines, alcohols, and thiols, which can form ureas, carbamates, and thiocarbamates, respectively. These reactions are facilitated by the electron-withdrawing effects of the fluorine and chloromethyl groups, which increase the electrophilicity of the isocyanate group.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-fluoroaniline: The precursor to 2-Chloromethyl-4-fluoro-phenylisocyanate.
4-Chloro-2-fluoro-phenylisocyanate: A similar compound with different substitution patterns.
2-Chloromethyl-4-methyl-phenylisocyanate: A compound with a methyl group instead of a fluorine atom.
Uniqueness
This compound is unique due to the presence of both chloromethyl and fluorine substituents on the phenyl ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. The electron-withdrawing effects of the fluorine atom increase the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles compared to similar compounds without the fluorine substituent.
Properties
IUPAC Name |
2-(chloromethyl)-4-fluoro-1-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-4-6-3-7(10)1-2-8(6)11-5-12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNOAQAGODKQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
![[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B6308525.png)
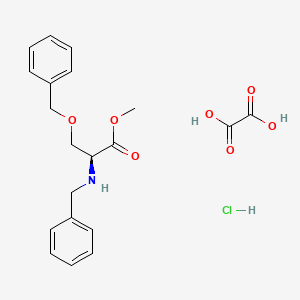
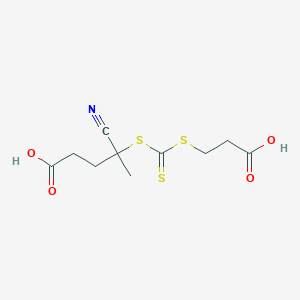
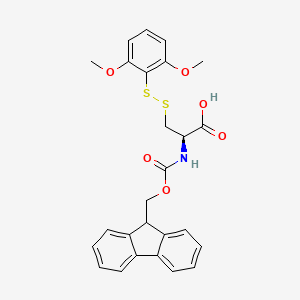
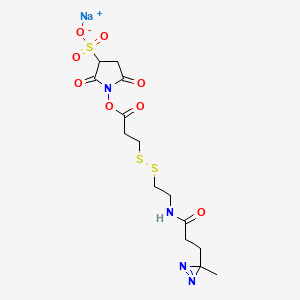
![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride](/img/structure/B6308553.png)
![6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308558.png)
![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)
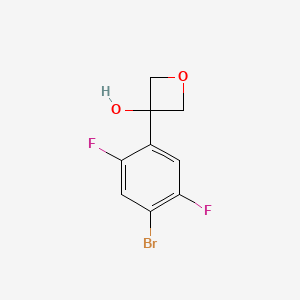
![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6308571.png)
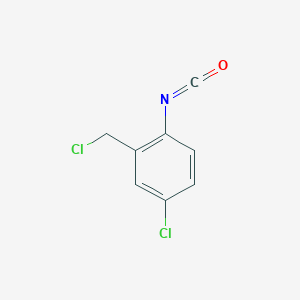
![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)

